molecular formula C19H21NS B14208928 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine CAS No. 830320-20-2

3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine

Cat. No.: B14208928
CAS No.: 830320-20-2
M. Wt: 295.4 g/mol
InChI Key: NPZRWPJZLLYQSM-UHFFFAOYSA-N
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Description

3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a cyclopentyl and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine typically involves the alkenylation of pyridine derivatives. One common method is the Rh(III)-catalyzed C–H alkenylation reaction, which allows for the selective formation of mono- and dialkenyl-substituted pyridines . The reaction conditions can be tuned to achieve moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group, phenylsulfanyl group, and pyridine ring sets it apart from other similar compounds.

Properties

CAS No.

830320-20-2

Molecular Formula

C19H21NS

Molecular Weight

295.4 g/mol

IUPAC Name

3-(3-cyclopentyl-2-phenylsulfanylprop-1-enyl)pyridine

InChI

InChI=1S/C19H21NS/c1-2-10-18(11-3-1)21-19(13-16-7-4-5-8-16)14-17-9-6-12-20-15-17/h1-3,6,9-12,14-16H,4-5,7-8,13H2

InChI Key

NPZRWPJZLLYQSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=CC2=CN=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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